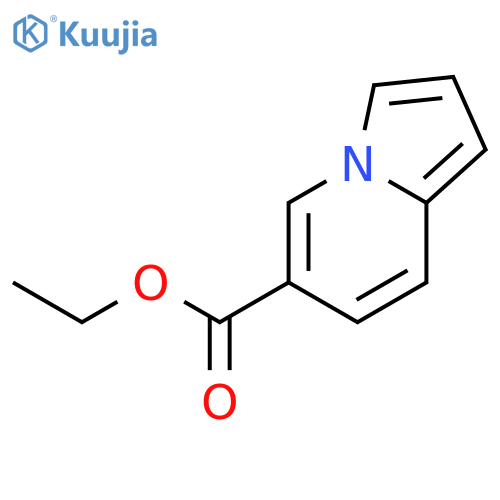Cas no 66182-01-2 (Ethyl indolizine-6-carboxylate)

66182-01-2 structure
商品名:Ethyl indolizine-6-carboxylate
Ethyl indolizine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl indolizine-6-carboxylate
- 6-Indolizinecarboxylic acid, ethyl ester
- 6-carbethoxyindolizine
- Ethylindolizine-6-carboxylate
- DTXSID70626514
- 66182-01-2
- SCHEMBL6414669
-
- インチ: InChI=1S/C11H11NO2/c1-2-14-11(13)9-5-6-10-4-3-7-12(10)8-9/h3-8H,2H2,1H3
- InChIKey: GXBMCHDDNXBKSB-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CN2C=CC=C2C=C1
計算された属性
- せいみつぶんしりょう: 189.07903
- どういたいしつりょう: 189.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- PSA: 30.71
Ethyl indolizine-6-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740174-1g |
Ethyl indolizine-6-carboxylate |
66182-01-2 | 98% | 1g |
¥8190.00 | 2024-05-04 | |
| Chemenu | CM240418-1g |
Ethyl indolizine-6-carboxylate |
66182-01-2 | 95% | 1g |
$*** | 2023-05-29 |
Ethyl indolizine-6-carboxylate 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
66182-01-2 (Ethyl indolizine-6-carboxylate) 関連製品
- 316375-85-6(Indolizine-1-carboxylic Acid Methyl Ester)
- 16959-62-9(methyl indolizine-2-carboxylate)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
